molecular formula C13H15NO3 B12437221 Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate

Cat. No.: B12437221
M. Wt: 233.26 g/mol
InChI Key: RZPARYBGVAGVQC-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazoles typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3

InChI Key

RZPARYBGVAGVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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